molecular formula C10H8O2 B1584652 1H-Indene-2-carboxylic acid CAS No. 41712-14-5

1H-Indene-2-carboxylic acid

Cat. No.: B1584652
CAS No.: 41712-14-5
M. Wt: 160.17 g/mol
InChI Key: BINGGEWUXWUXMJ-UHFFFAOYSA-N
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Description

1H-Indene-2-carboxylic acid is an organic compound with the molecular formula C10H8O2 It is a derivative of indene, featuring a carboxylic acid group attached to the second carbon of the indene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indene-2-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of 2-phenylacetic acid derivatives. For instance, the reaction of 2-phenylacetic acid with acetic anhydride and a catalytic amount of sulfuric acid can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale organic synthesis techniques. The process may include the use of high-pressure reactors and continuous flow systems to ensure efficient production. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 1H-Indene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide.

Major Products:

    Oxidation: Indene-2,3-dione.

    Reduction: 1H-Indene-2-methanol.

    Substitution: Esters or amides of this compound.

Scientific Research Applications

Chemical Synthesis

1H-Indene-2-carboxylic acid serves as a key intermediate in the synthesis of various organic compounds. Its unique structure allows for functionalization, leading to derivatives with enhanced properties.

Synthesis Methods:

  • Perkin Reaction: This method involves the reaction of phthalic anhydride with malononitrile, followed by further transformations to yield this compound derivatives. The process has been optimized to improve yields and minimize side reactions .
  • Knoevenagel Condensation: This reaction can be employed to synthesize derivatives that exhibit biological activity, enhancing the compound's applicability in pharmaceuticals .

Recent studies have highlighted the biological potential of this compound and its derivatives, particularly in antibacterial, anti-inflammatory, and antitumor activities.

Antibacterial Activity

Research indicates that structural modifications of indane derivatives can significantly enhance their antibacterial potency. For example:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
2-(Dimethylamino)-2,3-dihydro-1H-indene-2-carboxylic acidStaphylococcus aureus32 µg/mL
2-(Dimethylamino)-2,3-dihydro-1H-indene-2-carboxylic acidEscherichia coli64 µg/mL

These findings suggest that the compound disrupts bacterial cell membranes or inhibits essential metabolic pathways .

Anti-inflammatory Activity

Compounds similar to this compound have shown promise in inhibiting pro-inflammatory cytokines and reducing inflammatory markers in vitro. This potential makes it a candidate for developing anti-inflammatory drugs .

Antitumor Activity

Indane derivatives have been investigated for their antitumor properties. Specific studies have shown:

Study ReferenceCancer TypeMechanism of Action
VariousBreast CancerInduction of apoptosis via caspase activation
VariousLung CancerInhibition of cell proliferation and migration

These compounds can induce apoptosis in cancer cells, making them valuable in cancer therapy research .

Material Science Applications

This compound is also explored as a precursor for materials used in organic electronics, particularly in the development of organic solar cells. Its derivatives are being studied as non-fullerene acceptors, which could enhance the efficiency of bulk heterojunction solar cells .

Case Study 1: Synthesis and Evaluation

A notable study evaluated several indane derivatives for their biological activity. The synthesis involved starting from indane-1,3-dione and functionalizing it to introduce various groups that enhanced both antibacterial and anticancer properties. The results indicated that specific modifications significantly improved efficacy against target pathogens .

Case Study 2: Organic Solar Cells

The synthesis of 1-(dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid was reported as a precursor for creating new materials for organic solar cells. This compound demonstrated potential as an efficient non-fullerene acceptor due to its suitable electronic properties .

Comparison with Similar Compounds

    Indole-2-carboxylic acid: Similar structure but with a nitrogen atom in the ring.

    Naphthalene-2-carboxylic acid: Similar structure but with an additional benzene ring.

Uniqueness: 1H-Indene-2-carboxylic acid is unique due to its specific ring structure and the position of the carboxylic acid group. This configuration imparts distinct chemical properties and reactivity compared to similar compounds .

Biological Activity

1H-Indene-2-carboxylic acid is a compound of significant interest due to its diverse biological activities, including antibacterial, antioxidant, and potential neuroprotective effects. This article explores the biological activity of this compound through various studies, highlighting its mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

This compound has the molecular formula C10H8O2C_{10}H_8O_2 and is characterized by an indene ring with a carboxylic acid group. Its structure contributes to its biological activity by enabling interactions with various biological targets.

Antibacterial Activity

Numerous studies have demonstrated the antibacterial properties of this compound and its derivatives. A notable study synthesized several functionalized indenols derived from this compound, which exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for these compounds, showing effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli.

CompoundMIC (mg/mL)Target Pathogen
2a0.2E. coli
2b0.5Salmonella typhimurium
2c0.5Staphylococcus aureus
2d1.0Enterococcus faecium
2e2.0Pseudomonas aeruginosa

These findings suggest that the structural variations in the derivatives significantly influence their antibacterial potency .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays, including DPPH radical scavenging tests. The results indicated that derivatives of this compound possess strong free radical scavenging abilities, with varying IC50 values depending on their structural modifications.

CompoundIC50 (µg/mL)Activity Level
2a373.67Moderate
2b450.00Moderate
2c1294.34Low

This variability in antioxidant activity is attributed to differences in the electron-donating capacity of the compounds .

Neuroprotective Effects

Recent research has explored the neuroprotective effects of this compound, particularly in relation to Alzheimer's disease. Compounds derived from this acid have shown promising anticholinesterase activity and inhibition of amyloid beta aggregation, which are crucial factors in the pathogenesis of Alzheimer's disease. In vitro studies demonstrated that certain derivatives could inhibit acetylcholinesterase effectively, suggesting potential therapeutic applications in neurodegenerative disorders .

Synthesis and Evaluation

A study focused on synthesizing new derivatives of this compound highlighted their biological evaluation against various pathogens and oxidative stress markers. The synthesis involved a straightforward one-pot reaction yielding high purity and yield rates for several functionalized compounds, which were then tested for their biological activities .

Biocatalytic Processes

Another innovative approach involved using biocatalysis to produce chiral intermediates from racemic mixtures of indene derivatives, demonstrating the versatility of enzymatic processes in enhancing the synthesis of biologically active compounds .

Properties

IUPAC Name

1H-indene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2/c11-10(12)9-5-7-3-1-2-4-8(7)6-9/h1-5H,6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BINGGEWUXWUXMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40341747
Record name 1H-Indene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40341747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41712-14-5
Record name 1H-Indene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40341747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Indene-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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